molecular formula C25H24N4O2 B11231007 N-[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]-1-phenylcyclopentanecarboxamide

N-[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]-1-phenylcyclopentanecarboxamide

Cat. No.: B11231007
M. Wt: 412.5 g/mol
InChI Key: SWCDSSRFNAJYTD-UHFFFAOYSA-N
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Description

N-[2-(4-METHOXYPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]-1-PHENYLCYCLOPENTANE-1-CARBOXAMIDE is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a methoxyphenyl group, a benzotriazole moiety, and a cyclopentane carboxamide group

Properties

Molecular Formula

C25H24N4O2

Molecular Weight

412.5 g/mol

IUPAC Name

N-[2-(4-methoxyphenyl)benzotriazol-5-yl]-1-phenylcyclopentane-1-carboxamide

InChI

InChI=1S/C25H24N4O2/c1-31-21-12-10-20(11-13-21)29-27-22-14-9-19(17-23(22)28-29)26-24(30)25(15-5-6-16-25)18-7-3-2-4-8-18/h2-4,7-14,17H,5-6,15-16H2,1H3,(H,26,30)

InChI Key

SWCDSSRFNAJYTD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)C4(CCCC4)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-METHOXYPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]-1-PHENYLCYCLOPENTANE-1-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxyphenylhydrazine with 2-cyano-1,2,3-benzotriazole under acidic conditions to form the intermediate compound. This intermediate is then reacted with cyclopentanone in the presence of a suitable catalyst to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-METHOXYPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]-1-PHENYLCYCLOPENTANE-1-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzotriazole moiety, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.

Major Products Formed

    Oxidation: Corresponding oxides and hydroxylated derivatives.

    Reduction: Reduced amines and alcohols.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

N-[2-(4-METHOXYPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]-1-PHENYLCYCLOPENTANE-1-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[2-(4-METHOXYPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]-1-PHENYLCYCLOPENTANE-1-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of specific kinases or interact with nuclear receptors, leading to changes in gene expression and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[2-(4-Methoxyphenyl)-1H-benzimidazole-1-sulfonyl]phenyl}acetamide
  • 5-(4-Methoxyphenyl)-1H-indoles
  • 5-(4-Methoxyphenyl)-1H-imidazoles

Uniqueness

N-[2-(4-METHOXYPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]-1-PHENYLCYCLOPENTANE-1-CARBOXAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its benzotriazole moiety, in particular, provides stability and versatility in various chemical reactions, making it a valuable compound for research and industrial applications.

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